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Compound of Interest

Compound Name: 6-Chlorobenzo[d]isoxazol-5-ol

CAS No.: 184766-64-1

Cat. No.: B071657

Get Quote

Technical Comparison Guide: 6-
Chlorobenzo[d]isoxazol-5-ol[1]
Executive Summary: The "5-Hydroxy" Niche
While the benzisoxazole scaffold is ubiquitous in medicinal chemistry (most notably in the

antipsychotics Risperidone and Paliperidone), the vast majority of commercial libraries focus on

functionalization at the 3-position.[1]

6-Chlorobenzo[d]isoxazol-5-ol represents a distinct "orthogonal" scaffold.[1] Unlike the 3-

substituted variants which often rely on the reactivity of the isoxazole nitrogen or the 3-carbon,

the 5-ol motif offers a phenolic handle for etherification, allowing for the extension of the

molecule into new chemical space (Solvent Accessible Surface Area) while retaining the core

privileged heterocycle.[1]

Primary Application: Synthesis of novel Hsp90 inhibitors, D2/5-HT2A dual ligands, and scaffold

morphing via N-O bond cleavage.[1]
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Comparative Analysis: Product vs. Reference
Standards
We compare 6-Chlorobenzo[d]isoxazol-5-ol against two primary reference standards

representing the "Gold Standard" of bioactivity and the "Positional Isomer" for chemical

reactivity.[1]

Reference Compound A: 6-Fluoro-3-(4-piperidinyl)-1,2-
benzisoxazole[1]

Role: The "Bioactive Standard" (Risperidone intermediate).[1]

Comparison:

Electronic Effects (Cl vs. F): The 6-Chloro substituent in the target compound is less

electronegative but significantly more lipophilic (π = 0.[1]71) than the 6-Fluoro substituent

(π = 0.[1]14) in the reference. This increases the LogP, potentially improving blood-brain

barrier (BBB) penetration but increasing nonspecific binding.[1]

Metabolic Stability: The C-F bond is generally more resistant to oxidative metabolism.[1]

However, the 6-Cl moiety blocks the para-position relative to the 5-OH, effectively

preventing Phase I metabolic oxidation at the reactive 6-position, forcing metabolism

towards Phase II conjugation (glucuronidation) of the 5-OH.[1]

Reference Compound B: 6-Chlorobenzo[d]isoxazol-3-
ol[1][2]

Role: The "Positional Isomer" (CAS 61977-29-5).[1]

Comparison:

Tautomerism (Critical Distinction): The 3-ol reference exists in a tautomeric equilibrium

with 6-chlorobenzo[d]isoxazol-3(2H)-one.[1] This makes O-alkylation difficult to control (N-

vs O-alkylation competition).[1]
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The 5-ol Advantage: 6-Chlorobenzo[d]isoxazol-5-ol cannot tautomerize to a keto-form.

[1] It behaves as a true phenol.[1] This guarantees 100% regioselectivity during O-

alkylation reactions, eliminating the purification steps required to separate N-alkylated

byproducts common with 3-ol scaffolds.[1]

Summary Data Table

Feature
6-

Chlorobenzo[d]isoxa

zol-5-ol

Ref A: 6-Fluoro-3-

(piperidinyl)...

Ref B: 6-

Chlorobenzo[d]isoxa

zol-3-ol

CAS 184766-64-1 84163-13-3 61977-29-5

Primary Handle 5-OH (Phenolic)
3-Piperidine (Basic

Amine)

3-OH / 3-Oxo

(Tautomeric)

pKa (Predicted) ~7.8 (Acidic Phenol) ~9.0 (Piperidine NH) ~6.5 (Enolic OH)

Lipophilicity
Moderate (LogP ~2.

[1]3)
Low (LogP ~1.[1][2]5) Moderate (LogP ~2.1)

Reactivity Exclusive O-Alkylation
Amide Coupling / N-

Alkylation
Mixed N/O-Alkylation

Metabolic Risk Glucuronidation (High) N-Dealkylation Ring Opening

Decision Matrix: Scaffold Selection
Use the following logic flow to determine if the 5-ol scaffold is the correct starting material for

your campaign.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b071657/docs?utm_src=pdf-body#6-chlorobenzo-d-isoxazol-5-ol-versus-commercially-available-reference-compounds
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://www.fishersci.com/us/en/browse/80014186/isoxazoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Select Benzisoxazole Scaffold

Target Binding Mode?
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Increase Lipophilicity?
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Low (F substituent)High (Cl substituent)

Mixed N/O Alkylation Exclusive O-Alkylation

Click to download full resolution via product page

Figure 1: Decision matrix for selecting benzisoxazole building blocks based on medicinal

chemistry requirements.

Experimental Protocols
Protocol A: Regioselective O-Alkylation of the 5-OH
Objective: To demonstrate the clean reactivity of the 5-ol compared to the ambiguous reactivity

of 3-ol isomers. Rationale: The 6-chloro substituent lowers the pKa of the 5-hydroxyl group via

inductive effects, making it a better nucleophile than unsubstituted phenols under mild basic

conditions.[1]

Materials:
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6-Chlorobenzo[d]isoxazol-5-ol (1.0 eq)[1][3]

Propargyl bromide (1.2 eq) [Selected as a probe for "Click" chemistry utility][1]

Potassium Carbonate (

) (2.0 eq)[1]

DMF (Anhydrous)[1]

Step-by-Step Methodology:

Dissolution: Dissolve 100 mg of 6-Chlorobenzo[d]isoxazol-5-ol in 2.0 mL of anhydrous

DMF in a dried round-bottom flask under Nitrogen.

Deprotonation: Add

(anhydrous) in one portion. Stir at room temperature for 15 minutes. Observation: The
solution should turn slightly yellow, indicating phenoxide formation.[1]

Addition: Add propargyl bromide dropwise via syringe.

Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

Validation Point: Unlike 3-ol isomers, you will observe a single spot formation (O-alkylated

product).[1] Absence of a lower Rf spot confirms no N-alkylation occurred.[1]

Workup: Pour into ice water (20 mL). The product will precipitate.[1] Filter and wash with cold

water.[1]

Yield Expectation: >90% isolated yield.

Protocol B: Reductive Ring Cleavage (Scaffold
Morphing)
Objective: To access 2-hydroxy-4-chloro-5-hydroxy-benzamidine derivatives (masked

salicylamides).[1] Rationale: The N-O bond of the isoxazole is labile to reduction.[1] This

transforms the rigid heterocycle into a flexible, poly-functionalized linker.[1]
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Methodology:

Dissolve the O-alkylated intermediate (from Protocol A) in Ethanol.

Add Raney Nickel (10% w/w) and Hydrazine Hydrate (5 eq).

Reflux for 2 hours.

Result: Cleavage of the isoxazole ring to yield the substituted o-hydroxy-amidine.[1]

Scientific Validation & Causality
Why the 6-Chloro-5-ol substitution matters: In many kinase inhibitors (e.g., Hsp90 inhibitors like

Ganetespib), the resorcinol moiety (1,3-dihydroxybenzene) is critical for binding to the ATP

pocket.[1]

The Problem: Resorcinols are rapidly glucuronidated (Phase II metabolism).[1]

The Solution: The 6-Chlorobenzo[d]isoxazol-5-ol scaffold mimics the electronics of a

resorcinol ring but "masks" one of the hydroxyls within the isoxazole ring (the N-O bond acts

as a bioisostere for the second -OH).[1]

The 6-Cl Effect: The chlorine atom fills the hydrophobic pocket often found adjacent to the

ATP binding site, a role often played by the isopropyl group in standard resorcinol inhibitors,

but with higher metabolic stability.[1]

Self-Validating Protocol Check: When performing Protocol A, if you observe multiple spots on

TLC, check your starting material purity. The 5-ol isomer should never yield N-alkylated

byproducts under carbonate conditions.[1] If N-alkylation is observed, your starting material is

likely contaminated with the 3-ol isomer.[1]
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[1]

Benzisoxazole Scaffold Utility

Advances in isoxazole chemistry and their role in drug discovery.[1][4][5][6][7][8] (2025).[1]

[5][7][9][10] Explores the biological activity and synthetic utility of isoxazole derivatives.

[1]

Commercial Availability & CAS Verification

6-Chlorobenzo[d]isoxazol-5-ol (CAS 184766-64-1) listing.[1][3][11]

[1]

Reference Compound (Risperidone Intermediate)

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (CAS 84163-13-3).[1]

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [wap.guidechem.com]

2. Isoxazoles | Fisher Scientific [fishersci.com]

3. 401567-50-8|3-Chlorobenzo[d]isoxazol-5-ol|BLD Pharm [bldpharm.com]

4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC
Publishing) [pubs.rsc.org]

5. ijppr.humanjournals.com [ijppr.humanjournals.com]

6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08339c
https://ijppr.humanjournals.com/wp-content/uploads/2025/08/1.Smita-Patel-Dr.-Sneha-Singh-Mr.-Bal-Krishna-Singh-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://www.jocpr.com/articles/synthesis-and-biological-evaluation-of-some-novel-isoxazoles-and-benzodiazepines.pdf
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://ijppr.humanjournals.com/wp-content/uploads/2025/08/1.Smita-Patel-Dr.-Sneha-Singh-Mr.-Bal-Krishna-Singh-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorobenzo_d_isoxazol-3-ol
https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2023-16-6-2.html
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://www.benchchem.com/product/b071657/docs?utm_src=pdf-body#6-chlorobenzo-d-isoxazol-5-ol-versus-commercially-available-reference-compounds
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://www.bldpharm.com/products/401567-50-8.html
https://www.chemicalbook.com/ShowSupplierProductsDetail_1634865_16600_KR.htm
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://www.benchchem.com/product/b071657?utm_src=pdf-custom-synthesis#bc-rfq
https://wap.guidechem.com/encyclopedia/6-chlorobenzo-d-isoxazol-3-ol-dic52687.html
https://www.fishersci.com/us/en/browse/80014186/isoxazoles
https://www.bldpharm.com/products/401567-50-8.html
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08339c
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08339c
https://ijppr.humanjournals.com/wp-content/uploads/2025/08/1.Smita-Patel-Dr.-Sneha-Singh-Mr.-Bal-Krishna-Singh-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Advances in isoxazole chemistry and their role in drug discovery - PMC
[pmc.ncbi.nlm.nih.gov]

8. jocpr.com [jocpr.com]

9. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. ajrconline.org [ajrconline.org]

11. Beijing Jin Ming Biotechnology Co., Ltd. 제품 목록-사서함-페이지 167-Chemicalbook
[chemicalbook.com]

To cite this document: BenchChem. [6-Chlorobenzo[d]isoxazol-5-ol versus commercially
available reference compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071657/docs#6-chlorobenzo-d-isoxazol-5-ol-versus-
commercially-available-reference-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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